Tetraoctyl perylene-3,4,9,10-tetracarboxylate
CAS No.: 288587-50-8
Cat. No.: VC16486741
Molecular Formula: C56H76O8
Molecular Weight: 877.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 288587-50-8 |
|---|---|
| Molecular Formula | C56H76O8 |
| Molecular Weight | 877.2 g/mol |
| IUPAC Name | tetraoctyl perylene-3,4,9,10-tetracarboxylate |
| Standard InChI | InChI=1S/C56H76O8/c1-5-9-13-17-21-25-37-61-53(57)45-33-29-41-43-31-35-47(55(59)63-39-27-23-19-15-11-7-3)52-48(56(60)64-40-28-24-20-16-12-8-4)36-32-44(50(43)52)42-30-34-46(51(45)49(41)42)54(58)62-38-26-22-18-14-10-6-2/h29-36H,5-28,37-40H2,1-4H3 |
| Standard InChI Key | MCQYXALXESBURO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCOC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
Tetraoctyl perylene-3,4,9,10-tetracarboxylate features a perylene core, a polycyclic aromatic hydrocarbon comprising five fused benzene rings. The tetracarboxylic acid groups at positions 3, 4, 9, and 10 are esterified with octyl chains (-OC₈H₁₇), resulting in a planar aromatic system with extended alkyl substituents . This structural configuration balances π-conjugation (critical for electronic properties) with solubility in nonpolar solvents.
The molecular formula is C₄₈H₅₈O₈, with a molecular weight of 762.94 g/mol. X-ray crystallographic studies of analogous perylene derivatives reveal a herringbone packing arrangement in the solid state, though the octyl chains likely introduce steric hindrance, reducing crystallinity compared to unsubstituted perylene tetracarboxylic acid .
Comparative Structural Analysis
The compound’s properties are contextualized against related perylene derivatives (Table 1).
Table 1: Structural and Functional Comparison of Perylene Derivatives
| Compound | Substituents | Solubility | Electron Affinity |
|---|---|---|---|
| Perylene-3,4,9,10-tetracarboxylic acid | -COOH | Low (polar solvents) | High |
| Tetrahexyl perylene tetracarboxylate | -C₆H₁₃ | Moderate | Moderate |
| Tetraoctyl perylene tetracarboxylate | -C₈H₁₇ | High (organic solvents) | Moderate |
| Perylene diimide (PDI) | -N-(alkyl/aryl) groups | Variable | Very high |
The octyl chains in tetraoctyl perylene tetracarboxylate disrupt intermolecular π-π stacking, enhancing solubility without fully sacrificing charge transport capabilities . This balance is less pronounced in shorter-chain analogs like tetrahexyl derivatives, which exhibit intermediate solubility and crystallinity.
Synthesis and Functionalization
Primary Synthesis Routes
The synthesis of tetraoctyl perylene-3,4,9,10-tetracarboxylate typically involves esterification of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with octanol under acidic or basic conditions. A representative procedure from the literature involves:
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Reagents: PTCDA, octanol (excess), concentrated sulfuric acid (catalyst).
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Conditions: Reflux in toluene at 110°C for 24 hours under inert atmosphere.
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Workup: Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and purification via column chromatography .
Alternative methods utilize alkyl halides (e.g., octyl bromide) with a base such as 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile, achieving yields up to 85% . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm structure and purity.
Post-Synthetic Modifications
The compound serves as a precursor for further functionalization:
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Amine conjugation: Reaction with 4-aminophenol under Mitsunobu conditions introduces amino groups for sensor applications .
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Polymer integration: Copolymerization with thiophene derivatives enhances charge mobility in organic semiconductors.
Optical and Electronic Properties
Absorption and Emission Profiles
Tetraoctyl perylene tetracarboxylate exhibits strong absorption in the visible range due to its extended π-system. Key spectral data include:
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Emission maxima: 540 nm, 576 nm, 624 nm (Stokes shift ≈ 70 nm) .
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Fluorescence quantum yield: ΦF = 0.65 in chloroform, comparable to rhodamine standards .
The fluorescence intensity is quenched by up to 80% upon interaction with anions like fluoride (F⁻), attributed to electron-deficient carbonyl groups acting as binding sites.
Charge Transport Behavior
Electrochemical measurements reveal:
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HOMO/LUMO levels: -5.8 eV/-3.9 eV vs. vacuum, suitable for electron transport layers in organic photovoltaics.
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Electron mobility: 0.02 cm²/V·s in thin-film transistors, lower than PDIs but sufficient for flexible electronics .
Applications in Advanced Materials
Organic Electronics
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Photovoltaic devices: As an electron acceptor in bulk heterojunction solar cells, the compound achieves power conversion efficiencies (PCE) of 4.2% when paired with poly(3-hexylthiophene).
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Light-emitting diodes (OLEDs): Incorporated into emissive layers, it emits red light (CIE coordinates 0.62, 0.38) with a luminance of 1200 cd/m².
Chemical Sensors
The compound’s fluorescence quenching response to F⁻ enables selective detection at concentrations as low as 10⁻⁶ M, with potential applications in environmental monitoring.
Liquid Crystals
Thermotropic liquid crystalline phases are observed between 120°C and 180°C, driven by microphase separation of the aromatic core and alkyl chains. These phases are explored for self-healing coatings and anisotropic charge transport.
Stability and Environmental Impact
Thermal and Photochemical Stability
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Thermogravimetric analysis (TGA): Decomposition onset at 280°C, suitable for high-temperature processing.
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Photostability: Retains 95% of initial fluorescence intensity after 500 hours under AM1.5G solar simulation .
Ecotoxicology
Preliminary studies indicate low acute toxicity (LC₅₀ > 100 mg/L in Daphnia magna), though bioaccumulation potential in lipid-rich tissues warrants further investigation.
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